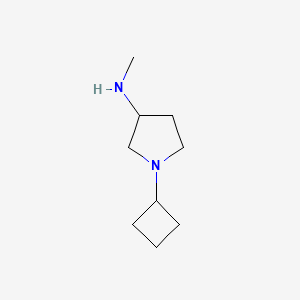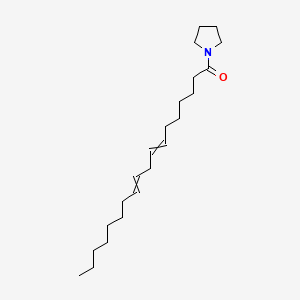
Agn-PC-0JT56F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0JT56F is a chemical compound with the molecular formula C22H39NO . It consists of 63 atoms: 39 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JT56F involves a series of chemical reactions that typically start with the combination of simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of carbon-nitrogen and carbon-oxygen bonds under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored and controlled. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product and ensure its quality .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0JT56F can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Substitution reactions can occur where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Agn-PC-0JT56F has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial applications
Mecanismo De Acción
The mechanism of action of Agn-PC-0JT56F involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Agn-PC-0JT56F include:
AGN-PC-0MXVWT: Known for its high affinity against epidermal growth factor receptor (EGFR).
AGN-PC-0CUK9P: Demonstrates dual inhibition of RET and VEGFR2, making it effective in certain cancer treatments
Uniqueness
This compound is unique due to its specific molecular structure and the combination of functional groups it possesses.
Propiedades
Número CAS |
56599-76-9 |
|---|---|
Fórmula molecular |
C22H39NO |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-yloctadeca-7,10-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h8-9,11-12H,2-7,10,13-21H2,1H3 |
Clave InChI |
VVWBUMVFXVKPEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCC=CCCCCCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


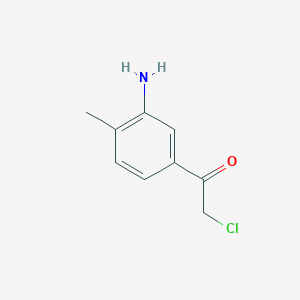


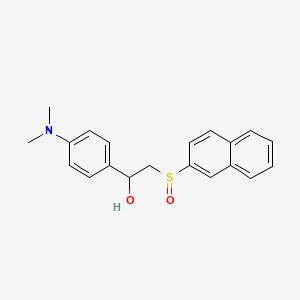
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)

![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)

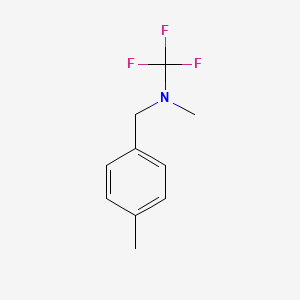
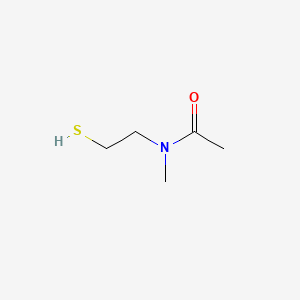
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)


